molecular formula C13H11N5O2 B5635717 3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5635717
M. Wt: 269.26 g/mol
InChI Key: BSKYYYYVNXHPKG-UHFFFAOYSA-N
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Description

3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can be compared with other indole derivatives such as:

These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the uniqueness of 3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-7-6-10(16-15-7)12(19)18-17-11-8-4-2-3-5-9(8)14-13(11)20/h2-6,14,20H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKYYYYVNXHPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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